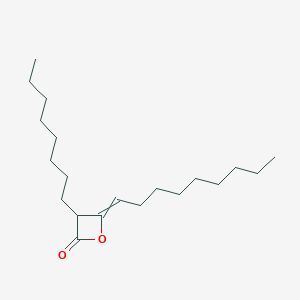
4-Nonylidene-3-octyloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nonylidene-3-octyloxetan-2-one is a chemical compound characterized by its unique oxetane ring structure. Oxetanes are four-membered cyclic ethers known for their stability and reactivity, making them valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonylidene-3-octyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of suitable alcohols, which can be achieved through various cyclization strategies . For instance, the epoxide ring-opening followed by ring-closing reactions is a well-documented approach .
Industrial Production Methods: Industrial production of oxetane derivatives, including this compound, often employs large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nonylidene-3-octyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions include oxetane oxides, alcohol derivatives, and substituted oxetanes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Nonylidene-3-octyloxetan-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Nonylidene-3-octyloxetan-2-one involves its interaction with specific molecular targets. The oxetane ring’s reactivity allows it to participate in various chemical transformations, influencing biological pathways and molecular interactions . The compound’s effects are mediated through its ability to form stable intermediates and react with nucleophiles and electrophiles .
Comparación Con Compuestos Similares
Oxetan-3-one: Another oxetane derivative with similar reactivity but different substituents.
2-Methyleneoxetane: Known for its unique reactivity and applications in synthetic chemistry.
Uniqueness: 4-Nonylidene-3-octyloxetan-2-one stands out due to its specific nonylidene and octyl substituents, which impart distinct physicochemical properties and reactivity patterns. These unique features make it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
58712-53-1 |
|---|---|
Fórmula molecular |
C20H36O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
4-nonylidene-3-octyloxetan-2-one |
InChI |
InChI=1S/C20H36O2/c1-3-5-7-9-11-13-15-17-19-18(20(21)22-19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
DFZQFLFVBAWKQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=C1C(C(=O)O1)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


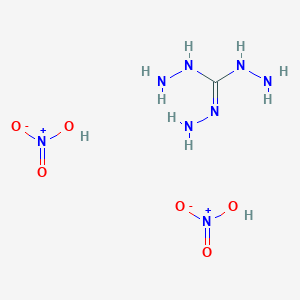
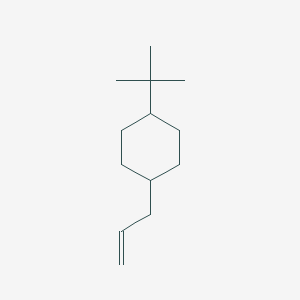
![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
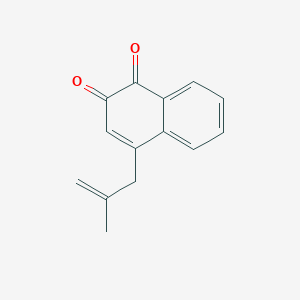
![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)
![N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine](/img/structure/B14619453.png)

![2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14619463.png)
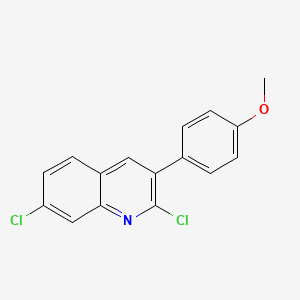
![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)

![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)

